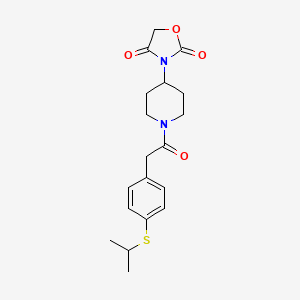

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

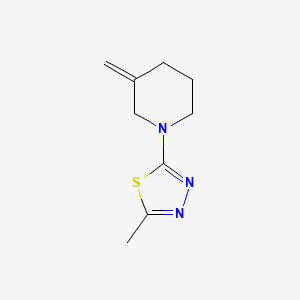

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as vital organic building blocks and have many biological activities . The synthesis of piperidone derivatives generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Applications De Recherche Scientifique

Synthesis and Polymer Applications

One key area of scientific research involving similar oxazolidine-2,4-dione compounds focuses on their synthesis and application in polymer science. For example, compounds closely related to the target chemical have been utilized in the rapid synthesis of novel polyureas through microwave-assisted polycondensation reactions with diisocyanates. This process is characterized by its efficiency, yielding products with significant applications in material science due to their inherent viscosity and thermal properties (Mallakpour & Rafiee, 2004).

Antimicrobial Activity

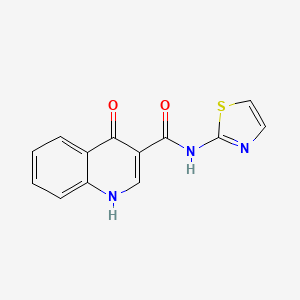

Another significant application area is the investigation of antimicrobial properties. Compounds structurally similar to 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione have demonstrated promising in vitro antibacterial and antifungal activities. For instance, derivatives of thiazolidine-2,4-diones have been synthesized and shown effective against various strains of bacteria and fungi, comparing favorably with commercially available antibiotics and antifungals. This research highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of microorganisms (Prakash et al., 2010).

Anticancer Research

Explorations into the anticancer activities of related compounds have also been conducted, revealing that certain derivatives exhibit potent activity against cancer cell lines. This includes the synthesis of indole derivatives from thiazolidine-2,4-dione, which have shown promising results in inhibiting specific cancer cell growth. Such studies are crucial for the development of new chemotherapeutic agents, offering hope for more effective and targeted cancer treatments (Kumar & Sharma, 2022).

Agricultural Fungicides

Additionally, oxazolidinone derivatives like famoxadone have found applications in agriculture as fungicides. These compounds have been shown to control plant pathogens effectively, offering protection to crops such as grapes, cereals, and potatoes. The discovery and optimization of such compounds underscore the importance of oxazolidinone derivatives in developing new, more effective fungicides to ensure food security (Sternberg et al., 2001).

Mécanisme D'action

Target of Action

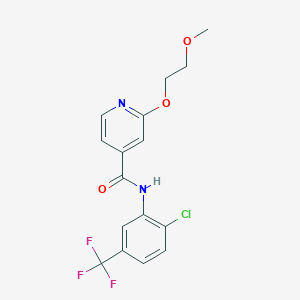

The primary target of this compound is related to the piperidine nucleus , which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination . This suggests that the compound may interact with its targets through these chemical reactions, leading to changes in the targets’ function or activity.

Pharmacokinetics

Piperidine derivatives are widely used in drug design due to their significant role in the pharmaceutical industry , suggesting that they generally have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-13(2)26-16-5-3-14(4-6-16)11-17(22)20-9-7-15(8-10-20)21-18(23)12-25-19(21)24/h3-6,13,15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNOFQNARRXGAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)

![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)

![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)

![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)

![[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate](/img/structure/B2994959.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)